molecular formula C10H9N3OS B4958872 Urea, n-phenyl-n'-2-thiazolyl- CAS No. 14954-35-9

Urea, n-phenyl-n'-2-thiazolyl-

Cat. No.: B4958872
CAS No.: 14954-35-9
M. Wt: 219.27 g/mol
InChI Key: RIZSJMAJCDKJAC-UHFFFAOYSA-N
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Description

Urea, n-phenyl-n’-2-thiazolyl- is a compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenyl group attached to one nitrogen atom and a thiazole ring attached to the other nitrogen atom of the urea moiety. This compound has garnered interest due to its potential biological activities and applications in various fields such as agriculture, medicine, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, n-phenyl-n’-2-thiazolyl- typically involves the reaction of 2-aminothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Aminothiazole+Phenyl isocyanateUrea, n-phenyl-n’-2-thiazolyl-\text{2-Aminothiazole} + \text{Phenyl isocyanate} \rightarrow \text{Urea, n-phenyl-n'-2-thiazolyl-} 2-Aminothiazole+Phenyl isocyanate→Urea, n-phenyl-n’-2-thiazolyl-

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of urea, n-phenyl-n’-2-thiazolyl- may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to obtain high-purity products.

Types of Reactions:

    Oxidation: Urea, n-phenyl-n’-2-thiazolyl- can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in the development of herbicides and pesticides.

    Medicine: Research has indicated its potential as an anticancer agent, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.

    Industry: It is used in the formulation of agrochemicals and pharmaceuticals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of urea, n-phenyl-n’-2-thiazolyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as C-RAF and FLT3, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    N-phenyl-N’-4-pyridylurea: Known for its cytokinin-like activity.

    N,N’-diphenylurea: Used as a standard in cytokinin activity assays.

    Thidiazuron: A phenylurea cytokinin used in plant tissue culture.

Uniqueness: Urea, n-phenyl-n’-2-thiazolyl- is unique due to the presence of the thiazole ring, which imparts distinct biological activities compared to other phenylurea derivatives. The thiazole ring enhances its potential as a bioactive molecule, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

1-phenyl-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZSJMAJCDKJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300855
Record name urea, n-phenyl-n'-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14954-35-9
Record name NSC139256
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name urea, n-phenyl-n'-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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